molecular formula C21H18N2O3 B14488744 4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one CAS No. 65412-21-7

4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B14488744
CAS No.: 65412-21-7
M. Wt: 346.4 g/mol
InChI Key: PUOQNUJNNZTRBV-UHFFFAOYSA-N
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Description

4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, an ethylphenyl hydrazinylidene moiety, and a hydroxycyclohexa-dienone core, making it a subject of interest in synthetic organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the benzoyl and ethylphenyl hydrazinylidene intermediates. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final compound. Common reagents used in these reactions include propionic anhydride and various catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a wide range of substituted benzoyl and ethylphenyl derivatives.

Scientific Research Applications

4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65412-21-7

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

[5-[(4-ethylphenyl)diazenyl]-2,4-dihydroxyphenyl]-phenylmethanone

InChI

InChI=1S/C21H18N2O3/c1-2-14-8-10-16(11-9-14)22-23-18-12-17(19(24)13-20(18)25)21(26)15-6-4-3-5-7-15/h3-13,24-25H,2H2,1H3

InChI Key

PUOQNUJNNZTRBV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)C(=O)C3=CC=CC=C3)O)O

Origin of Product

United States

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